molecular formula C20H21NO6 B2891801 {[2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}METHYL 4-FORMYLBENZOATE CAS No. 502583-96-2

{[2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}METHYL 4-FORMYLBENZOATE

Cat. No.: B2891801
CAS No.: 502583-96-2
M. Wt: 371.389
InChI Key: MKKYZFKFUUYMKY-UHFFFAOYSA-N
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Description

{[2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}METHYL 4-FORMYLBENZOATE: is an organic compound that features a complex structure with both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}METHYL 4-FORMYLBENZOATE typically involves multiple steps:

    Formation of the 3,4-Dimethoxyphenyl Ethylamine: This can be achieved through the reduction of 3,4-dimethoxyphenylacetonitrile using a reducing agent such as lithium aluminum hydride.

    Coupling with 4-Formylbenzoic Acid: The 3,4-dimethoxyphenyl ethylamine is then coupled with 4-formylbenzoic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

    Formation of the Final Product: The intermediate product is then subjected to further reactions to form the final compound, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction of the formyl group can yield alcohol derivatives.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, {[2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}METHYL 4-FORMYLBENZOATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its structural features may allow it to interact with specific biological targets, making it a candidate for the development of new therapeutic agents.

Industry

In industry, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its ability to undergo various chemical reactions and form stable products.

Mechanism of Action

The mechanism by which {[2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}METHYL 4-FORMYLBENZOATE exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic pathways, depending on the biological context.

Comparison with Similar Compounds

Similar Compounds

    [2-(3,4-Dimethoxyphenyl)ethylamine]: A precursor in the synthesis of the target compound.

    4-Formylbenzoic Acid: Another precursor used in the synthesis.

    [2-(3,4-Dimethoxyphenyl)ethylamino]-2-oxoethyl Benzoate: A structurally similar compound lacking the formyl group.

Uniqueness

The uniqueness of {[2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}METHYL 4-FORMYLBENZOATE lies in its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its structure provides a versatile platform for further modifications, making it a valuable compound in both research and industrial contexts.

Properties

IUPAC Name

[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl] 4-formylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO6/c1-25-17-8-5-14(11-18(17)26-2)9-10-21-19(23)13-27-20(24)16-6-3-15(12-22)4-7-16/h3-8,11-12H,9-10,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKKYZFKFUUYMKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)COC(=O)C2=CC=C(C=C2)C=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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